molecular formula C14H14ClNO3S B13888747 4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline

4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline

Cat. No.: B13888747
M. Wt: 311.8 g/mol
InChI Key: KTQOPLHFQRXICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a chloro group at the 4-position and a tetrahydro-2H-pyran-4-ylsulfonyl group at the 6-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline typically involves multiple steps, starting from readily available precursors

    Synthesis of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Tetrahydro-2H-pyran-4-ylsulfonyl Group: This step involves the reaction of the quinoline derivative with tetrahydro-2H-pyran-4-ylsulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to different oxidation states and functional groups.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of quinoline derivatives with different substituents at the 4-position.

    Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.

    Hydrolysis: Formation of sulfonic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a quinoline derivative, it may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.

    Material Science: Its unique structure may impart specific properties to materials, such as fluorescence or conductivity, useful in sensors or electronic devices.

    Catalysis: It may serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The chloro and sulfonyl groups may enhance binding affinity and specificity to target sites, while the quinoline core may facilitate intercalation or other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: Similar structure but with a pyrimidine core instead of quinoline.

    4-chloro-6-(tetrahydro-2H-pyran-2-yl)pyrimidine: Another pyrimidine derivative with a different position of the tetrahydro-2H-pyran group.

    Tetrahydro-4H-pyran-4-one: A simpler compound with a tetrahydropyran ring and a ketone group.

Uniqueness

4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline is unique due to its combination of a quinoline core with chloro and sulfonyl substituents, which may confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable molecule for exploring new applications and mechanisms of action.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

4-chloro-6-(oxan-4-ylsulfonyl)quinoline

InChI

InChI=1S/C14H14ClNO3S/c15-13-3-6-16-14-2-1-11(9-12(13)14)20(17,18)10-4-7-19-8-5-10/h1-3,6,9-10H,4-5,7-8H2

InChI Key

KTQOPLHFQRXICA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.